1-Propanol, 2-(hydroxyamino)-2-methyl-
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Overview
Description
1-Propanol, 2-(hydroxyamino)-2-methyl- is an organic compound with the molecular formula C4H11NO2 It is a derivative of 1-propanol, where the hydroxyl group is substituted with a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanol, 2-(hydroxyamino)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{NH}\text{OH})\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 1-propanol, 2-(hydroxyamino)-2-methyl- often involves the use of catalytic processes to enhance yield and efficiency. One such method includes the catalytic hydrogenation of 2-methyl-1-nitropropane, followed by hydrolysis to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-(hydroxyamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oximes and nitriles.
Reduction: Yields primary and secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Propanol, 2-(hydroxyamino)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-propanol, 2-(hydroxyamino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: Similar in structure but with an amino group instead of a hydroxyamino group.
1-Propanol, 2-(2-hydroxypropoxy)-: Contains an additional hydroxypropoxy group.
2-Amino-1-propanol: Another related compound with an amino group.
Uniqueness
1-Propanol, 2-(hydroxyamino)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxyamino group allows for versatile chemical transformations and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
4706-13-2 |
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Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
2-(hydroxyamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H11NO2/c1-4(2,3-6)5-7/h5-7H,3H2,1-2H3 |
InChI Key |
HLRIZIGWJBFWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NO |
Origin of Product |
United States |
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